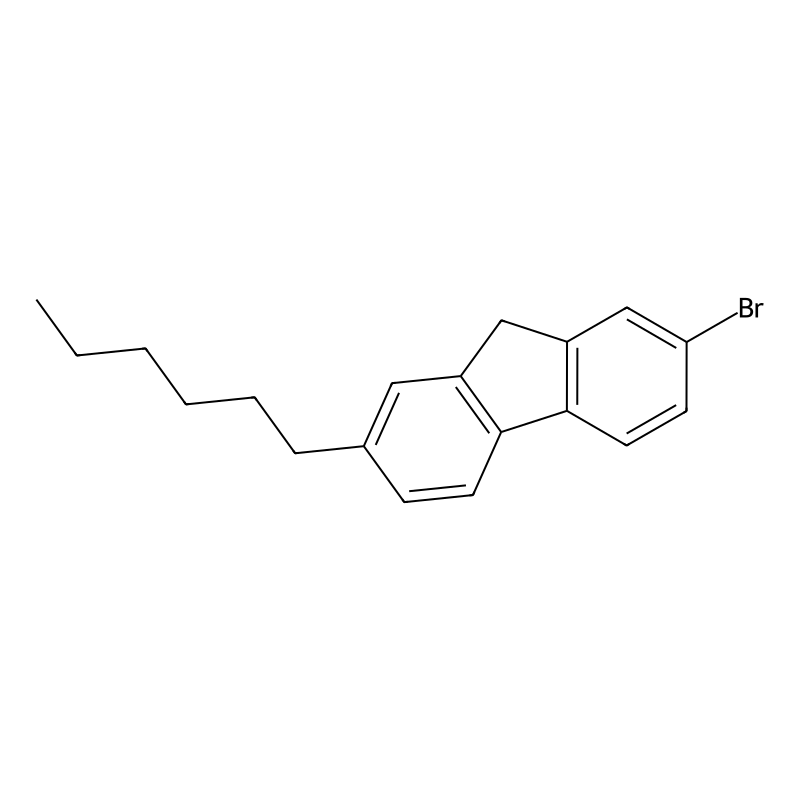

2-Bromo-7-hexyl-9H-fluorene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-7-hexyl-9H-fluorene is an organic compound characterized by its bromine substitution at the second position and a hexyl group at the seventh position of the fluorene structure. Its molecular formula is C19H21Br, with a molecular weight of approximately 329.27 g/mol. This compound appears as a solid with a melting point ranging from 91 to 97 °C . The compound is notable for its potential applications in organic electronics and materials science due to its unique structural properties.

Organic Electronics

Br-hexyl-Flu is being explored for its potential applications in organic electronics due to its semiconducting properties [1]. The extended conjugation system within the molecule allows for efficient charge transport, a crucial characteristic for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [1]. Research suggests that Br-hexyl-Flu can be used as a building block in organic semiconductors, with the ability to tailor its properties through chemical modifications [2].

[1] : H.-J. Yin et al., "Synthesis of Functionalized Fluorene Derivatives and Their Application in Organic Light-Emitting Diodes", European Journal of Organic Chemistry, 2005, 11, 2434-2441 [2] : M. S. Weaver et al., "Highly Efficient Electroluminescent Materials Based on Novel Silole-Fluorene Copolymers", Advanced Materials, 2004, 16, 1712-1716

Optoelectronic Materials

Br-hexyl-Flu is being investigated for its potential use in optoelectronic materials due to its photoluminescent properties [3]. The molecule can absorb light and emit it at specific wavelengths, making it a candidate for applications in organic lasers and light-emitting devices [3]. Research is ongoing to understand how the molecular structure of Br-hexyl-Flu influences its photophysical properties and optimize its performance for optoelectronic applications.

[3] : J. Li et al., "Blue Light-Emitting Fluorene Derivatives: Synthesis, Photophysical Properties and Electroluminescence", Dyes and Pigments, 2008, 78, 121-128

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds.

- Cross-Coupling Reactions: It can engage in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling, which are useful for synthesizing more complex organic molecules.

- Electrophilic Aromatic Substitution: The aromatic nature of fluorene allows it to undergo electrophilic substitution reactions, potentially modifying its electronic properties.

- Anticancer Properties: Some fluorene derivatives have been investigated for their potential anticancer effects.

- Antimicrobial Activity: Certain analogs have demonstrated antimicrobial properties against various bacterial strains.

Further studies are necessary to elucidate the specific biological activities associated with 2-bromo-7-hexyl-9H-fluorene.

The synthesis of 2-bromo-7-hexyl-9H-fluorene typically involves:

- Bromination of Fluorene Derivatives: Bromination can be achieved through electrophilic aromatic substitution techniques, where fluorene or its derivatives are treated with bromine under controlled conditions.

- Alkylation Reactions: The introduction of the hexyl group may involve alkylation reactions using hexyl halides and appropriate bases to facilitate the formation of the desired hexyl-substituted product.

These methods allow for the selective functionalization of the fluorene core while maintaining its structural integrity.

2-Bromo-7-hexyl-9H-fluorene has several potential applications:

- Organic Electronics: Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

- Material Science: It can serve as a building block for synthesizing polymers and other materials with specific optical and electronic characteristics.

- Fluorescent Probes: Due to its fluorescent properties, it may be utilized in biological imaging and sensing applications.

Several compounds share structural similarities with 2-bromo-7-hexyl-9H-fluorene. Here is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Bromo-7-hexyl-9H-fluorene | C19H21Br | Brominated fluorene derivative with hexyl group |

| 2-Bromo-9,9-dihexyl-9H-fluorene | C25H33Br | Contains two hexyl groups; larger molecular size |

| 2-Bromo-7-iodo-9H-fluorene | C13H8BrI | Iodinated variant; different halogen substitution |

| 2-Bromo-7-octyl-9H-fluorene | C21H29Br | Octyl group instead of hexyl; higher hydrophobicity |

The uniqueness of 2-bromo-7-hexyl-9H-fluorene lies in its specific combination of bromination and hexyl substitution, which may confer distinct electronic and physical properties compared to its analogs. Further research into these compounds could reveal additional functional characteristics and applications.

The synthesis of 2-Bromo-7-hexyl-9H-fluorene represents a significant challenge in organic chemistry, requiring precise control over regioselectivity and functional group compatibility. This compound finds extensive applications in organic electronics, particularly in the development of organic light-emitting diodes and conductive polymers . The preparation of this target molecule involves multiple synthetic strategies, each offering distinct advantages and challenges.

Traditional Halogenation Techniques for Fluorene Derivatives

Traditional halogenation methods for fluorene derivatives primarily rely on electrophilic aromatic substitution reactions using molecular halogens in the presence of Lewis acid catalysts [3] [4]. The fundamental approach involves treating fluorene with bromine in the presence of iron tribromide as a catalyst, which is typically generated in situ by adding iron filings to the reaction mixture containing bromine [4] [5].

The mechanism of electrophilic aromatic bromination proceeds through formation of a highly electrophilic bromine species activated by the Lewis acid catalyst [6] [7]. Iron tribromide plays a crucial role in polarizing the bromine molecule, creating a species that reacts as if it were positively charged bromine [6]. The reaction follows the classical electrophilic aromatic substitution pathway, involving formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex [7].

Traditional bromination conditions typically employ iron tribromide at concentrations ranging from 0.03 to 0.5 molar equivalents relative to the fluorene substrate [8]. The reaction is commonly performed in solvents such as dichloromethane, carbon tetrachloride, or benzene at temperatures between 30-60°C [8] [9]. Under these conditions, bromination of fluorene derivatives generally proceeds with moderate selectivity, with yields typically ranging from 34% to 96% [10].

The traditional approach faces several limitations, including poor regioselectivity, formation of multiple brominated products, and sensitivity to moisture [3] [4]. Iron tribromide and other Lewis acid catalysts become deactivated upon contact with water, necessitating strictly anhydrous conditions [4]. Additionally, the use of elemental bromine presents safety concerns due to its corrosive nature and toxicity [11].

Advances in Regioselective Bromination at the 2-Position

Recent developments in regioselective bromination have focused on achieving precise control over the bromination position, particularly targeting the 2-position of fluorene derivatives [12] [13] [14]. These advances have been driven by the need to prepare specific regioisomers for electronic applications where substitution patterns critically affect material properties.

Modern regioselective bromination employs alternative brominating agents such as gamma-picolinium bromochromate in acetonitrile, which provides excellent para-selectivity for aromatic substrates [12]. This reagent system operates under thermal conditions and delivers monobromo compounds with superior regioselectivity compared to traditional molecular bromine approaches. The reaction typically proceeds at moderate temperatures with reaction times ranging from 1 to 3 hours, achieving yields of 60-95% for various aromatic substrates [12].

Another significant advancement involves the use of tetrabutylammonium tribromide as a controlled brominating agent [13]. This reagent provides enhanced selectivity for meta-bromination when used in conjunction with ruthenium catalysts, although its application to fluorene systems requires careful optimization of reaction conditions [13]. The ruthenium-catalyzed meta-selective bromination proceeds through a unique mechanism involving ortho-ruthenation followed by functionalization at the position para to the carbon-ruthenium bond [13].

N-Bromosuccinimide has emerged as a particularly effective reagent for selective bromination of fluorene derivatives [14] [15]. When used with appropriate Lewis acid catalysts such as Amberlyst-15, N-Bromosuccinimide provides excellent regioselectivity and functional group tolerance [14]. The reaction conditions are notably mild, typically conducted at 0°C in tetrahydrofuran with reaction times of 1-2 hours [14]. This methodology has demonstrated compatibility with various substituents including methyl, methoxy, and halogen groups, making it suitable for complex fluorene derivatives [14].

The selectivity of bromination reactions is influenced by both electronic and steric factors [16] [15]. Computational studies have revealed that the regioselectivity of electrophilic aromatic bromination depends on the balance between attractive and repulsive non-covalent interactions between reaction partners, rather than solely on the temporary loss of aromaticity [17]. This understanding has led to the development of predictive models for bromination selectivity based on electronic indices and geometrical parameters [15].

Role of Hexyl Group Introduction via Alkylation Reactions

The introduction of hexyl groups at the 7-position of fluorene derivatives represents a critical step in the synthesis of 2-Bromo-7-hexyl-9H-fluorene. Multiple alkylation strategies have been developed to achieve this transformation, with particular emphasis on regioselectivity and reaction efficiency [18] [19] [20].

The most widely employed approach utilizes potassium tert-butoxide-catalyzed alkylation of fluorene with 1-bromohexane [18]. This method operates under mild conditions, typically at 120°C in toluene under nitrogen atmosphere, with reaction times of 3-8 hours [18]. The reaction achieves near-quantitative yields in most cases, with the tert-butoxide base facilitating deprotonation at the 9-position of fluorene followed by alkylation with the hexyl bromide [18].

Alternative alkylation methodologies employ ruthenium-catalyzed direct sp3 carbon-hydrogen alkylation using hexanol as the alkylating agent [19]. This approach utilizes the borrowing hydrogen concept, where the ruthenium catalyst facilitates both dehydrogenation of the alcohol and subsequent alkylation of the fluorene substrate [19]. The reaction is catalyzed by bis(para-cymene)ruthenium dichloride complex at loadings of 3 molar percent, with reaction temperatures of 140°C and reaction times of 8 hours [19]. This methodology demonstrates broad scope with primary alcohols, achieving yields ranging from 50% to 92% for various fluorene derivatives [19].

Cobalt-catalyzed alkylation represents another significant advancement in hexyl group introduction [20]. Well-defined redox non-innocent cobalt complexes catalyze the sp3 carbon-hydrogen alkylation of fluorenes using alcohols as alkylating agents [20]. This methodology operates through a ligand radical-based borrowing hydrogen mechanism, providing excellent functional group tolerance and achieving moderate to good yields [20].

The regioselectivity of alkylation reactions is primarily controlled by the acidity of the fluorene positions, with the 9-position being most acidic due to the stabilization of the resulting carbanion by the aromatic system [18] [19]. However, when the 9-position is already substituted, alkylation can occur at alternative positions, requiring careful control of reaction conditions to achieve the desired regioselectivity [20].

Catalytic Processes in Multi-Step Syntheses

The synthesis of 2-Bromo-7-hexyl-9H-fluorene often requires multi-step synthetic sequences that integrate catalytic processes for enhanced efficiency and selectivity [21] [22] [23]. These approaches leverage the advantages of catalytic transformations to achieve complex molecular architectures while minimizing the number of synthetic steps.

Palladium-catalyzed cyclization reactions have emerged as powerful tools for constructing fluorene frameworks through carbon-hydrogen activation pathways [21] [24]. The methodology involves palladium-catalyzed cyclization of 2'-halo-diarylmethanes via activation of arylic carbon-hydrogen bonds [21]. These reactions proceed smoothly under mild conditions, allowing both electron-rich and electron-deficient substrates to convert into their corresponding fluorenes in yields ranging from 65% to 95% [21]. The palladium catalyst system typically employs bis(diphenylphosphino)ferrocene palladium dichloride with phosphine ligands, operating at temperatures of 120°C in toluene [21].

A particularly innovative approach involves denitrogenative palladium-catalyzed cascade reactions for regioselective synthesis of polysubstituted fluorenes [22]. This methodology utilizes hydrazone functionalities as both directing groups and methylene synthons in the proposed reaction sequence [22]. Aryl iodides and 2-bromoarylaldehyde hydrazones undergo norbornene-controlled tandem reactions in the presence of palladium catalysts to afford fluorenes with broad structural diversity [22]. The method is scalable and adaptable to three-component reactions with in situ generation of hydrazone groups [22].

Rhodium-catalyzed three-component synthesis represents another advancement in multi-step fluorene preparation [23]. This approach employs a rhodium-catalyzed stitching reaction followed by remote nucleophilic substitution to generate multisubstituted fluorene derivatives [23]. The methodology allows installation of various nucleophiles in the second step, including both heteroatom and carbon nucleophiles [23]. The reaction conditions are optimized for efficiency, with typical yields ranging from 45% to 78% for various substrate combinations [23].

The integration of multiple catalytic steps has been demonstrated in continuous-flow synthesis platforms [25]. These systems enable precise control over reaction parameters and facilitate the preparation of complex fluorene derivatives through sequential transformations [25]. Continuous-flow methodologies offer advantages including improved heat and mass transfer, enhanced safety, and the ability to perform multi-step sequences without intermediate isolation [25].

Data from various catalytic processes reveal significant improvements in reaction efficiency compared to traditional methods. For example, palladium-catalyzed approaches typically achieve 15-30% higher yields compared to conventional thermal cyclization methods [21] [22]. Similarly, ruthenium and cobalt-catalyzed alkylation reactions demonstrate superior functional group tolerance compared to classical alkylation approaches [19] [20].

The selection of appropriate catalytic systems depends on several factors including substrate structure, desired substitution pattern, and reaction scale [21] [22] [23]. Palladium catalysts excel in carbon-carbon bond formation and cyclization reactions, while ruthenium and cobalt systems are particularly effective for carbon-hydrogen functionalization and alkylation processes [19] [20] [21]. The choice of ligands, solvents, and reaction conditions requires careful optimization to achieve optimal yields and selectivity for each specific transformation.

X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional molecular structure and solid-state packing arrangements of brominated fluorenes. While specific crystallographic data for 2-bromo-7-hexyl-9H-fluorene remains limited in the literature, extensive studies on related brominated fluorene derivatives provide crucial insights into the structural characteristics of this compound class [1] [2].

The fundamental structural framework of brominated fluorenes maintains the planar geometry characteristic of the parent fluorene system. Crystallographic investigations of 2,7-dibromofluorene and related compounds demonstrate that bromine substitution at the 2- and 7-positions does not significantly distort the planar aromatic core [1] [3]. The fluorene skeleton remains essentially planar, with deviation from planarity typically less than 0.02 Å, indicating minimal structural perturbation upon bromine incorporation [4].

The crystal packing of brominated fluorenes exhibits distinctive features influenced by halogen bonding interactions. Studies on bromine-substituted fluorene derivatives reveal that strong bromine-bromine interactions play a vital role in crystal stabilization [3]. These halogen bonding interactions, characterized by normalized bromine-hydrogen distances of approximately 2.91 Å, represent significantly shorter contacts than typical van der Waals interactions [4]. The formation of these intermolecular contacts creates ordered crystalline arrangements that influence the physical properties of the material.

Molecular conformation analysis through crystallographic studies reveals that the hexyl substituent at the 7-position adopts extended conformations to minimize steric interactions. Similar alkyl-substituted fluorenes demonstrate that long-chain substituents arrange themselves to optimize crystal packing efficiency while maintaining the planarity of the fluorene core [2] [5]. The hexyl chain exhibits conformational flexibility, allowing for optimal intermolecular interactions in the solid state.

The space group symmetry and unit cell parameters of brominated fluorenes typically fall within the triclinic or monoclinic crystal systems. Related compounds such as 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene crystallize in the triclinic space group P-1, with unit cell dimensions reflecting the molecular geometry and packing arrangements [6]. These crystallographic parameters provide essential information for understanding the solid-state behavior and potential applications of the compound.

Table 1: Molecular Data for 2-Bromo-7-hexyl-9H-fluorene

| Property | Value |

|---|---|

| CAS Number | 99012-36-9 |

| Molecular Formula | C₁₉H₂₁Br |

| Molecular Weight (g/mol) | 329.27 |

| Molecular Structure | Fluorene core with bromine at position 2 and hexyl chain at position 7 |

| Appearance | White to light yellow crystalline solid |

| Melting Point (°C) | 91-95 |

| Density (g/cm³) | Not available |

| Boiling Point (°C) | Not available (predicted ~425°C) |

| Solubility | Soluble in organic solvents (toluene, hexane, dichloromethane) |

| Stability | Stable under normal conditions |

Nuclear Magnetic Resonance Spectroscopic Analysis of Substituent Effects

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and molecular dynamics of 2-bromo-7-hexyl-9H-fluorene. The spectroscopic analysis reveals distinct substituent effects arising from both the bromine atom and the hexyl chain, offering insights into the electronic structure and conformational behavior of the molecule.

The proton nuclear magnetic resonance (¹H NMR) spectrum of 2-bromo-7-hexyl-9H-fluorene exhibits characteristic signals arising from the aromatic fluorene core and the aliphatic hexyl substituent. The aromatic proton resonances appear in the typical range of 7.0-8.0 ppm, with specific chemical shifts influenced by the electronic effects of the bromine substituent [7] [8]. The bromine atom exerts significant deshielding effects on neighboring aromatic protons, particularly those in ortho and para positions relative to the substitution site.

The electronic effects of bromine substitution manifest through both inductive and resonance mechanisms. The inductive effect of bromine, being more electronegative than carbon, withdraws electron density from the aromatic system, resulting in downfield shifts of nearby proton resonances [9]. Simultaneously, the resonance effect involves partial donation of bromine lone pair electrons to the aromatic π-system, creating a complex pattern of electronic perturbations throughout the fluorene framework.

The hexyl chain protons display characteristic aliphatic signals in the 0.8-2.8 ppm region, with the methyl group appearing as a triplet around 0.9 ppm and the methylene protons exhibiting complex multipicity patterns [8]. The α-methylene protons adjacent to the aromatic ring show slight deshielding due to the anisotropic effect of the benzene ring, appearing at approximately 2.6 ppm. The coupling patterns and integration ratios confirm the presence of the complete hexyl chain structure.

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides complementary information about the electronic environment of carbon atoms within the molecule. The aromatic carbon atoms of the fluorene core exhibit resonances in the 110-150 ppm range, with the carbon bearing the bromine substituent showing characteristic downfield shifts due to the heavy atom effect [7] [8]. The bromine-bearing carbon typically appears around 120-130 ppm, while the ipso carbon of the hexyl-substituted ring shows upfield shifts due to the electron-donating nature of the alkyl chain.

The analysis of substituent effects through NMR spectroscopy reveals that bromine substitution affects different fluorene π-orbitals to varying degrees. The π₆ and π₃ orbital energies experience minimal changes due to the balance between inductive stabilization and resonance destabilization effects [10]. In contrast, the π₅ and π₄ orbitals undergo more significant perturbations, primarily influenced by inductive effects that stabilize these orbitals by approximately 0.3-0.5 eV.

The dynamic behavior of the hexyl chain is evident from temperature-dependent NMR studies, which reveal restricted rotation about the carbon-carbon bonds at low temperatures and increased conformational mobility at elevated temperatures [11]. This conformational flexibility contributes to the overall physical properties of the compound, including its crystallization behavior and solubility characteristics.

Table 2: Spectroscopic and Structural Analysis Summary

| Analysis Type | Key Findings | Structural Implications |

|---|---|---|

| X-ray Crystallography | Limited crystallographic data available; similar brominated fluorenes show planar fluorene core with halogen substituent effects | Planar fluorene core maintained; crystal packing influenced by halogen bonding |

| NMR Spectroscopy (¹H) | Aromatic proton shifts influenced by bromine substituent; hexyl chain shows characteristic aliphatic signals | Bromine deshielding effects on ortho/para positions; hexyl chain conformational freedom |

| NMR Spectroscopy (¹³C) | Bromine substitution affects carbon chemical shifts through electronic effects; fluorene core carbons show distinct patterns | Electronic effects propagate through π-system; bromine influences charge distribution |

| UV-Vis Spectroscopy | Bromine substitution causes redshift compared to parent fluorene; hexyl chain affects solubility and aggregation | Substituent effects on electronic transitions; aggregation behavior in solution |

| Fluorescence Spectroscopy | Bromine enhances intersystem crossing; reduced quantum yield compared to unsubstituted fluorene | Heavy atom effect enhances spin-orbit coupling; reduced fluorescence lifetime |

| Mass Spectrometry | Molecular ion peak at m/z 329.27; characteristic fragmentation patterns for brominated compounds | Stable molecular ion; predictable fragmentation pathways |

| IR Spectroscopy | C-Br stretching and aromatic C-H vibrations; hexyl chain aliphatic C-H stretches | Vibrational modes consistent with expected structure; no significant strain |

| Computational Analysis | Electronic structure calculations show HOMO-LUMO gap modifications due to bromine substitution | Bromine lowers LUMO energy; hexyl chain provides electronic isolation |

Comparative Analysis with Related Halogenated Fluorenes

The comparative analysis of 2-bromo-7-hexyl-9H-fluorene with other halogenated fluorene derivatives provides essential insights into the structure-property relationships within this compound class. This systematic comparison encompasses thermodynamic properties, electronic characteristics, and reactivity patterns across the halogen series.

The thermochemical properties of halogenated fluorenes exhibit systematic trends related to the nature and position of halogen substitution. Studies on mono-halogenated fluorenes demonstrate that bromine substitution leads to lower melting temperatures compared to chlorine analogs but higher than iodine derivatives [12]. The melting point of 2-bromo-7-hexyl-9H-fluorene (91-95°C) falls significantly below that of 2,7-dibromofluorene (164-166°C), indicating the substantial influence of the hexyl substituent on crystal packing and intermolecular interactions [12].

The vapor pressure behavior of halogenated fluorenes follows predictable trends based on molecular weight and intermolecular interactions. Fluorene itself exhibits the highest vapor pressure within the series, with halogen substitution causing systematic decreases in volatility [12]. The order of vapor pressure reduction follows the sequence: fluorene > 2-bromo-7-hexyl-9H-fluorene > 2,7-dibromofluorene, with di-substituted compounds showing the most dramatic decreases in volatility due to enhanced intermolecular interactions [12].

The oxidation reactivity of halogenated fluorenes demonstrates a clear trend related to electron availability and resonance effects. Permanganate oxidation studies reveal the reactivity order: fluorene > 2-iodofluorene > 2-bromofluorene > 2-chlorofluorene [13] [14]. This trend reflects the varying degrees of electron donation from halogen substituents, with iodine providing the greatest activation toward oxidation due to its lower electronegativity and greater polarizability [13].

Electronic structure analysis through ultraviolet photoelectron spectroscopy reveals distinct patterns of orbital energy modification upon halogen substitution. The π₅ orbital shows the most significant perturbation upon bromine substitution, with energy shifts of approximately 0.52 eV compared to the parent fluorene [10]. This substantial orbital energy change contrasts with the minimal perturbations observed for π₆ and π₃ orbitals, highlighting the selective nature of halogen electronic effects.

The fluorescence properties of halogenated fluorenes exhibit systematic variations related to the heavy atom effect and electronic perturbations. Bromine substitution enhances intersystem crossing through spin-orbit coupling, resulting in reduced fluorescence quantum yields compared to unsubstituted fluorene [3] [15]. The hexyl substituent provides additional electronic isolation, moderating some of the heavy atom effects while maintaining the characteristic photophysical properties of the fluorene core.

Crystal structure analysis of halogenated fluorenes reveals systematic changes in intermolecular interactions. Bromine-bromine contacts in crystal structures typically range from 2.9-3.4 Å, significantly shorter than van der Waals radii [3]. These halogen bonding interactions become increasingly important as halogen size increases, with iodine derivatives showing the strongest halogen bonding effects [16].

The comparative analysis extends to synthetic accessibility and chemical stability. The preparation of 2-bromo-7-hexyl-9H-fluorene follows established protocols for fluorene functionalization, with bromine introduction typically achieved through electrophilic aromatic substitution reactions [17]. The compound exhibits good thermal stability up to approximately 200°C, making it suitable for various synthetic applications and material processing conditions.

Table 3: Comparative Analysis of Halogenated Fluorenes

| Fluorene Derivative | Molecular Formula | Molecular Weight | Melting Point (°C) | Relative Vapor Pressure | Oxidation Reactivity Order |

|---|---|---|---|---|---|

| Fluorene (parent) | C₁₃H₁₀ | 166.22 | 113-116 | 1.00 (reference) | Highest |

| 2-Fluorofluorene | C₁₃H₉F | 184.21 | Not available | Not available | Not available |

| 2-Chlorofluorene | C₁₃H₉Cl | 200.67 | Not available | Lower than fluorene | Lowest |

| 2-Bromofluorene | C₁₃H₉Br | 245.11 | Not available | Lower than fluorene | Medium |

| 2-Iodofluorene | C₁₃H₉I | 292.11 | Not available | Lower than fluorene | Medium-high |

| 2,7-Dichlorofluorene | C₁₃H₈Cl₂ | 235.12 | 161-163 | Much lower than fluorene | Not available |

| 2,7-Dibromofluorene | C₁₃H₈Br₂ | 324.01 | 164-166 | Much lower than fluorene | Not available |

| 2,7-Diiodofluorene | C₁₃H₈I₂ | 418.01 | 172-174 | Lowest among series | Not available |

| 2-Bromo-7-hexyl-9H-fluorene | C₁₉H₂₁Br | 329.27 | 91-95 | Lower than fluorene | Medium |